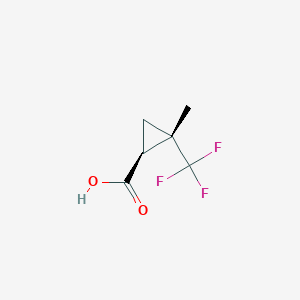

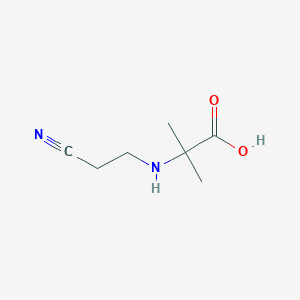

![molecular formula C19H14N2OS2 B2459689 N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylthiophene-2-carboxamide CAS No. 379724-23-9](/img/structure/B2459689.png)

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylthiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazole derivatives are a class of compounds that have been widely studied due to their diverse biological activities . They have been found to have anti-inflammatory , anti-tubercular , and other properties. The specific compound you mentioned seems to be a derivative of benzothiazole, but without more specific information, it’s difficult to provide a detailed description.

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various methods. One common method involves coupling substituted 2-amino benzothiazoles with other compounds . The specific synthesis process for “N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylthiophene-2-carboxamide” would depend on the exact structure of the compound .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques, including IR, 1H, 13C NMR, and mass spectral data . The exact structure would depend on the specific compound and its synthesis process .Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can vary widely depending on the specific compound and conditions. Some benzothiazole derivatives have been found to have anti-inflammatory activity, which involves complex biochemical reactions .Mechanism of Action

Target of Action

The primary target of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylthiophene-2-carboxamide is Mycobacterium tuberculosis . This compound has shown significant inhibitory potency against this bacterium, making it a potential candidate for anti-tubercular therapy .

Biochemical Pathways

The compound affects the biochemical pathways of Mycobacterium tuberculosis, leading to its inhibition .

Pharmacokinetics

The compound has shown promising activity in vitro, suggesting that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties

Result of Action

The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . This leads to a decrease in the bacterium’s population, potentially aiding in the treatment of tuberculosis .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylthiophene-2-carboxamide has been found to interact with various enzymes and proteins. For instance, benzothiazole derivatives have been reported to inhibit enzymes such as dihydroorotase, DNA gyrase, and dihydrofolate reductase . These interactions can influence biochemical reactions, potentially leading to changes in cellular processes .

Cellular Effects

The effects of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylthiophene-2-carboxamide on cells are largely dependent on its interactions with various biomolecules. For example, it has been reported that benzothiazole derivatives can exhibit antibacterial activity by inhibiting key enzymes in bacteria . This can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylthiophene-2-carboxamide involves binding interactions with biomolecules and potential enzyme inhibition or activation . For instance, it has been suggested that benzothiazole derivatives can inhibit the enzyme dihydroorotase, which is involved in the synthesis of pyrimidines in bacteria .

Temporal Effects in Laboratory Settings

The temporal effects of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylthiophene-2-carboxamide in laboratory settings are not well-documented. Benzothiazole derivatives have been reported to exhibit potent activity against M. tuberculosis, suggesting potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylthiophene-2-carboxamide at different dosages in animal models have not been extensively studied. Benzothiazole derivatives have shown promising activity against M. tuberculosis in in vitro studies .

Metabolic Pathways

Benzothiazole derivatives have been reported to inhibit several enzymes involved in bacterial metabolic pathways .

Transport and Distribution

Benzothiazole derivatives are known to interact with various enzymes and proteins, which could potentially influence their localization and accumulation .

Subcellular Localization

Given its potential interactions with various enzymes and proteins, it could be localized to specific compartments or organelles depending on these interactions .

Properties

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2OS2/c1-12-10-11-23-17(12)18(22)20-14-7-3-2-6-13(14)19-21-15-8-4-5-9-16(15)24-19/h2-11H,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJJXZVPLKVNPMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2459606.png)

![N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2459607.png)

![9-cyclopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2459612.png)

![Methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2459615.png)

![2-[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2459618.png)

![1,3-Diethyl 2-{[(2-{[3-(trifluoromethyl)pyridin-2-yl]amino}ethyl)amino]methylidene}propanedioate](/img/structure/B2459620.png)

![2-(5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2459624.png)